molecular formula C17H23NO2 B13068892 N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide

Cat. No.: B13068892
M. Wt: 273.37 g/mol
InChI Key: RXLSWWMNDCRHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide (CAS: 880152-61-4; C₁₇H₂₃NO₂) is a structural analog of the melatonin receptor agonist ramelteon (TAK-375/Rozerem®). It is identified as ramelteon Impurity D, a byproduct formed during the synthesis of ramelteon via acylation of the intermediate 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethylamine with isobutyryl chloride instead of propionyl chloride . Unlike ramelteon, which is pharmacologically active, this compound is primarily studied for its role in quality control during drug manufacturing.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

2-methyl-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide

InChI

InChI=1S/C17H23NO2/c1-11(2)17(19)18-9-7-13-4-3-12-5-6-15-14(16(12)13)8-10-20-15/h5-6,11,13H,3-4,7-10H2,1-2H3,(H,18,19)

InChI Key

RXLSWWMNDCRHQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine with isobutyryl chloride under basic conditions to form the desired amide . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher efficiency and scalability . Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

The compound’s synthetic precursors often involve nitrile intermediates that undergo catalytic hydrogenation. For example, 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile is reduced to the corresponding primary amine using hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C) or Raney nickel . This reaction typically proceeds under mild conditions (20–30°C) with tert-butoxycarbonyl (Boc) protection to minimize secondary amine formation .

Reaction Type Conditions Outcome
Nitrile to amineH₂, Pd/C, Boc-protected substratePrimary amine intermediate for further functionalization
DeprotectionAcidic hydrolysis (e.g., HCl/MeOH)Boc group removal to yield free amine hydrochloride

Amidation and Acylation

The isobutyramide group in the compound is synthesized via acylation of the corresponding amine. For instance, 2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine reacts with isobutyryl chloride in the presence of a base (e.g., triethylamine) to form the amide bond . This step is pivotal in generating Ramelteon-related impurities .

Key reaction parameters :

  • Solvent: Dichloromethane or ethyl acetate

  • Temperature: 0–25°C

  • Yield: >90% with HPLC purity ≥93%

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements. For example, treatment with methanesulfonic acid (MsOH) in methanol at 25°C facilitates deprotection of Boc groups while preserving the indeno-furan scaffold . Such reactions are critical for generating bioactive intermediates in insomnia therapeutics .

Oxidation and Stability

The indeno-furan core exhibits moderate oxidative stability. Exposure to strong oxidizing agents (e.g., KMnO₄) may degrade the furan ring, while milder conditions (e.g., O₂ in presence of light) can lead to slow decomposition. Stability studies recommend storage under inert atmospheres at −20°C to prevent degradation .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs like N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide due to steric and electronic effects of the isobutyryl group. For example:

Property Isobutyramide Derivative Propionamide Derivative
Hydrolysis rate (pH 7)Slower due to branched alkyl chain Faster due to linear chain
Melting point78–79°C 72–74°C
Solubility in DMSO25 mg/mL 35 mg/mL

This compound’s reactivity profile underscores its utility in synthesizing melatonin receptor agonists like Ramelteon, with precise control over reaction conditions ensuring high purity and yield . Further research into its catalytic asymmetric synthesis could enhance its pharmaceutical applicability.

Scientific Research Applications

Pharmacological Applications

1. Sleep Disorders Treatment
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide is structurally related to Ramelteon, a melatonin receptor agonist used for the treatment of insomnia. Research indicates that compounds with similar structures can modulate circadian rhythms and promote sleep by acting on melatonin receptors (MT1 and MT2) in the brain. This mechanism is critical for regulating sleep-wake cycles and could offer therapeutic benefits for patients with sleep disorders .

2. Antioxidant Activity
Studies have shown that compounds derived from the indeno[5,4-b]furan structure exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, research on related compounds has demonstrated their ability to inhibit radical formation in various assays, suggesting potential applications in preventing oxidative damage in cells .

Case Studies

StudyApplication AreaFindings
Ramelteon Analog Study Sleep DisordersDemonstrated efficacy in improving sleep latency and quality in preclinical models .
Antioxidant Properties Assessment Oxidative StressShowed significant radical scavenging activity against superoxide radicals and hydroxyl radicals .
Melatonin Receptor Binding Studies PharmacologyConfirmed binding affinity to MT1 and MT2 receptors, indicating potential as a sleep aid .

Mechanism of Action

The mechanism of action of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide involves its interaction with specific molecular targets in the body. It is believed to act as an agonist at certain receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Structural Differences :

  • Ramelteon contains a propionamide group and (S)-stereochemistry, critical for MT₁/MT₂ receptor binding .
  • Impurity D substitutes the propionamide with a branched isobutyramide group, altering steric and electronic properties.
  • The M-II metabolite introduces a hydroxyl group at the C2 position of the propionyl chain, enhancing hydrophilicity and reducing CNS penetration .

Pharmacological and Metabolic Comparisons

Receptor Affinity and Selectivity

  • Ramelteon : Binds MT₁ (Ki = 21.4 pM) and MT₂ (Ki = 112 pM) with 5-fold selectivity for MT₁ .
  • Impurity D: No direct binding data, but structural modeling suggests reduced affinity due to isobutyramide’s steric hindrance .
  • M-II Metabolite : Retains MT₁/MT₂ activity but is 10% as potent as ramelteon .

Metabolic Pathways

  • Ramelteon : Primarily metabolized via CYP1A2 to M-II (hydroxylation) and M-IV (carbonyl reduction) .
  • Impurity D: Not metabolically active; detected as a synthesis byproduct during acylation steps .

Pharmacokinetics

Parameter Ramelteon Impurity D M-II Metabolite
Oral Bioavailability ~2% N/A N/A
Half-life (t₁/₂) 1–2.6 hours Not studied <1 hour
Protein Binding 82% Unknown 70%

Research Findings and Clinical Relevance

  • Clinical trials demonstrate efficacy in reducing sleep latency (by 8–16 minutes vs. placebo) .
  • Impurity D : Studied only in analytical contexts. HPLC purity standards require its levels to be <0.1% in ramelteon formulations .
  • M-II Metabolite : Contributes minimally to ramelteon’s efficacy due to low potency and rapid clearance .

Biological Activity

N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide (CAS No. 880152-61-4) is a chemical compound that has garnered attention due to its potential biological activities and applications in pharmacology. This compound is structurally related to ramelteon, a selective melatonin receptor agonist used for the treatment of insomnia. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

  • Molecular Formula : C16H21NO2
  • Molecular Weight : 273.35 g/mol
  • Physical State : Solid
  • Purity : Typically around 95% .

This compound acts primarily as a melatonin receptor agonist. It binds to melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep-wake cycles. This binding leads to various physiological effects including:

  • Regulation of sleep patterns.
  • Modulation of neuroendocrine functions.

Sleep-Inducing Effects

Research indicates that compounds similar to this compound exhibit significant sleep-promoting effects. Studies have shown that these compounds can reduce sleep latency and increase total sleep time in animal models .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

StudyFindings
Study 1 In a rodent model of insomnia, administration of the compound resulted in a significant decrease in sleep latency compared to control groups.
Study 2 The compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides in vitro. Neuronal viability was significantly improved with treatment.
Study 3 A clinical trial assessing the efficacy of related compounds showed improvements in sleep quality among participants with chronic insomnia .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial data suggest:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver.
  • Half-Life : Estimated at approximately 3–5 hours .

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.